REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[O:9])[n:6][cH:7]1.[C:10]([O:11][BH-:12]([O:13][C:14](=[O:15])[CH3:16])[O:17][C:18](=[O:19])[CH3:20])(=[O:21])[CH3:22].[CH2:24]1[CH2:25][CH2:26][NH:27][CH2:28]1.[Cl:29][CH2:30][CH2:31][Cl:32].[Cl:33][CH2:34][Cl:35].[Na+:23]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][N:27]2[CH2:26][CH2:25][CH2:24][CH2:28]2)[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Br)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
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|
Type
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product
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Smiles
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Brc1ccc(CN2CCCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |